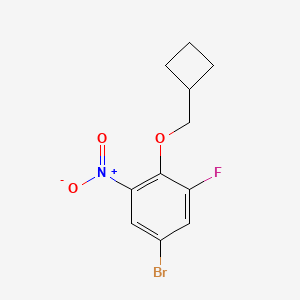

5-Bromo-2-(cyclobutylmethoxy)-1-fluoro-3-nitrobenzene

Description

5-Bromo-2-(cyclobutylmethoxy)-1-fluoro-3-nitrobenzene is a halogenated nitroaromatic compound featuring a bromine atom at position 5, a fluorine atom at position 1, a nitro group at position 3, and a cyclobutylmethoxy substituent at position 2. This compound’s structure combines electron-withdrawing groups (Br, F, NO₂) with a bulky alkoxy group (cyclobutylmethoxy), which influences its physicochemical properties and reactivity. The cyclobutylmethoxy group introduces steric hindrance and modulates electronic effects, distinguishing it from simpler alkoxy analogs like methoxy or ethoxy derivatives.

Properties

IUPAC Name |

5-bromo-2-(cyclobutylmethoxy)-1-fluoro-3-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrFNO3/c12-8-4-9(13)11(10(5-8)14(15)16)17-6-7-2-1-3-7/h4-5,7H,1-3,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYUKVHOFWZHPAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COC2=C(C=C(C=C2F)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(cyclobutylmethoxy)-1-fluoro-3-nitrobenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Nitration: Introduction of the nitro group to the benzene ring.

Bromination: Substitution of a hydrogen atom with a bromine atom.

Fluorination: Introduction of the fluorine atom.

Etherification: Formation of the cyclobutylmethoxy group.

Each step requires specific reaction conditions, such as the use of strong acids for nitration, bromine or bromine-containing reagents for bromination, and fluorinating agents like diethylaminosulfur trifluoride for fluorination. Etherification can be achieved using appropriate alkyl halides and bases.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(cyclobutylmethoxy)-1-fluoro-3-nitrobenzene can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

Reduction: The nitro group can be reduced to an amino group.

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutylmethoxy group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Nucleophilic Substitution: Formation of substituted benzene derivatives.

Reduction: Formation of 5-bromo-2-(cyclobutylmethoxy)-1-fluoro-3-aminobenzene.

Oxidation: Formation of oxidized derivatives, potentially including carboxylic acids or ketones.

Scientific Research Applications

5-Bromo-2-(cyclobutylmethoxy)-1-fluoro-3-nitrobenzene has several applications in scientific research:

Medicinal Chemistry: Potential use as a building block for the synthesis of pharmaceutical compounds.

Materials Science: Use in the development of novel materials with specific electronic or optical properties.

Chemical Biology: Application in the study of biological pathways and mechanisms due to its unique functional groups.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(cyclobutylmethoxy)-1-fluoro-3-nitrobenzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number |

|---|---|---|---|---|

| 5-Bromo-2-(cyclobutylmethoxy)-1-fluoro-3-nitrobenzene* | C₁₁H₁₁BrFNO₃ | ~316.1 (estimated) | Cyclobutylmethoxy (position 2) | Not provided |

| 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene | C₆H₂BrClFNO₂ | 254.44 | Cl (position 1), F (position 2) | 1435806-75-9 |

| 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene | C₇H₅BrFNO₃ | 265.03 | Methoxy (position 2), NO₂ (position 4) | 1224629-07-5 |

| 5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene | C₈H₇BrClNO₃ | 313.51 | Ethoxy (position 2) | 1365272-18-9 |

| 5-Bromo-4-fluoro-2-hydroxybenzaldehyde | C₇H₄BrFO₂ | 232.01 | Aldehyde (position 2), OH (position 2) | Not provided |

*Estimated molecular weight based on structural analogs.

Key Observations:

Substituent Effects: The cyclobutylmethoxy group in the target compound is bulkier than methoxy or ethoxy groups, reducing solubility in polar solvents but enhancing lipophilicity .

Reactivity and Stability :

- Chlorine substituents (e.g., in 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene) enhance stability but reduce nucleophilic substitution rates compared to alkoxy groups .

- The fluorine atom at position 1 in the target compound may improve metabolic stability in pharmaceutical contexts, a trait shared with fluoro-nitrobenzene analogs .

Synthetic Utility :

- Ethoxy and methoxy derivatives (e.g., 5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene) are intermediates in agrochemical synthesis, while bulkier cyclobutylmethoxy groups may favor applications in medicinal chemistry due to improved target binding .

Table 2: Similarity Scores (Based on )

| Compound | Similarity Score | Key Differences |

|---|---|---|

| 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene | 0.90 | Cl instead of cyclobutylmethoxy |

| 1-Bromo-4-chloro-2-fluoro-5-nitrobenzene | 0.81 | Altered substituent positions |

| 1-Chloro-2,4-difluoro-5-nitrobenzene | 0.80 | Missing Br, additional F |

Biological Activity

5-Bromo-2-(cyclobutylmethoxy)-1-fluoro-3-nitrobenzene is an organic compound characterized by a complex structure that includes a bromine atom, a cyclobutylmethoxy group, a fluorine atom, and a nitro group attached to a benzene ring. This compound has garnered interest in various fields of research, particularly in medicinal chemistry and chemical biology, due to its potential biological activities.

The molecular formula of this compound is with a molecular weight of approximately 305.12 g/mol. The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂BrFNO₃ |

| Molecular Weight | 305.12 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1435806-75-9 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitro group can undergo bioreduction within biological systems, leading to the formation of reactive intermediates that may interact with cellular components such as DNA and proteins. This interaction can modulate enzyme activities and receptor functions, potentially leading to therapeutic effects or toxicity.

Pharmacological Studies

Research indicates that compounds with similar structures exhibit significant biological activities, including:

- Antimicrobial Activity : Nitro-containing compounds are often evaluated for their antibacterial properties. Studies have shown that nitro groups can enhance the antimicrobial efficacy against various bacterial strains.

- Anticancer Potential : Some derivatives of nitrobenzene compounds have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis or disruption of cellular signaling pathways.

- Enzyme Inhibition : Certain studies suggest that compounds like this compound may act as inhibitors of cytochrome P450 enzymes, which play a crucial role in drug metabolism.

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of nitro-substituted benzene derivatives found that compounds similar to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were determined, showcasing the compound's potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that derivatives containing the nitro group could induce apoptosis through reactive oxygen species (ROS) generation. The compound's structural features, including the cyclobutylmethoxy group, were hypothesized to enhance selectivity towards cancer cells while sparing normal cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.